2,2',4,4',6,6'-Hexabromobiphenyl

Description

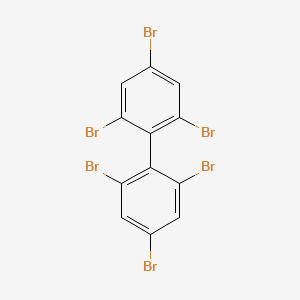

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYSRMCCKKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074772 | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-08-4 | |

| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59261-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)

Executive Summary

2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155) represents a distinct class of polybrominated biphenyls characterized by tetra-ortho substitution . Unlike its coplanar counterparts (e.g., PBB-77) that mimic dioxin toxicity via the Aryl Hydrocarbon Receptor (AhR), PBB-155 is sterically forced into a non-planar conformation. This structural rigidity dictates a divergent toxicological profile: it acts as a Phenobarbital-type (PB-type) inducer , primarily activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways rather than the AhR pathway.

This guide provides a rigorous analysis of the physicochemical properties, structural dynamics, and analytical detection of PBB-155, designed for researchers in toxicology and environmental chemistry.

Part 1: Molecular Architecture & Identification

The defining feature of PBB-155 is the presence of bromine atoms at all four ortho positions (2, 2', 6, 6'). The large Van der Waals radius of bromine (1.85 Å) creates immense steric repulsion, preventing the two phenyl rings from achieving coplanarity.

Structural Data

| Parameter | Value |

| IUPAC Name | This compound |

| Common Name | PBB-155 |

| CAS Registry Number | 59261-08-4 (Specific isomer) |

| Molecular Formula | C₁₂H₄Br₆ |

| SMILES | Brc1cc(Br)c(c(Br)c1)c2c(Br)cc(Br)cc2Br |

| Structural Class | Tetra-ortho substituted (Non-planar) |

Steric Conformation Visualization

The following diagram illustrates the steric hindrance that forces the biphenyl rings into a perpendicular arrangement (Dihedral angle ~90°), effectively "locking" the molecule out of the planar conformation required for dioxin-like toxicity.

Figure 1: Mechanistic flow of steric hindrance in PBB-155 leading to non-planar conformation and divergent receptor binding.

Part 2: Physicochemical Constants

Accurate physicochemical data is essential for predicting environmental fate and bioaccumulation potential. PBB-155 is highly lipophilic and persistent.

| Property | Value | Source/Reference |

| Molecular Weight | 627.58 g/mol | PubChem [1] |

| Melting Point | 179–180 °C | ChemicalBook [2] |

| Boiling Point | ~458 °C (Predicted) | EPISuite Est. |

| Physical State | White Crystalline Solid | ATSDR [3] |

| Log Kow (Octanol-Water) | 6.39 – 7.20 | CDC/ATSDR [3] |

| Water Solubility | Insoluble (< 10 ng/L) | Experimental [3] |

| Solubility (Organic) | Soluble in Hexane, Toluene, DCM | Standard Lab Practice |

| Vapor Pressure | ~6.9 × 10⁻⁶ Pa (25°C) | Jacobs et al. [4] |

Scientific Insight: The high Log Kow (>6) indicates extreme lipophilicity, predicting rapid partitioning into lipid-rich tissues (adipose, liver) and high biomagnification factors in aquatic food webs.

Part 3: Chemical Stability & Reactivity

Thermal Stability

PBB-155 is thermally stable up to high temperatures (>300°C). However, under uncontrolled combustion (pyrolysis), it can serve as a precursor for polybrominated dibenzofurans (PBDFs) , though less efficiently than mono-ortho PBBs due to the lack of adjacent hydrogen atoms required for ring closure at the ortho positions.

Photolytic Degradation

While chemically inert to hydrolysis and oxidation, PBB-155 is susceptible to reductive debromination under UV light.

-

Mechanism: Homolytic cleavage of the C-Br bond.

-

Pathway: PBB-155 (Hexa) → Penta-BB → Tetra-BB.

-

Significance: Photolysis is the primary abiotic degradation pathway in the environment.

Metabolic Resistance

The tetra-ortho substitution sterically shields the central biphenyl bond from enzymatic attack. Furthermore, the lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) hinders the formation of arene oxide intermediates required for metabolism by cytochrome P450 enzymes. This results in an exceptionally long biological half-life.

Part 4: Analytical Methodologies

Detection of PBB-155 requires high-resolution separation to distinguish it from other hexabrominated isomers (e.g., PBB-153).

Recommended Protocol: GC-MS/MS (Isotope Dilution)

1. Sample Preparation:

-

Matrix: Plasma, Tissue, or Sediment.

-

Surrogate Standard: ¹³C₁₂-PBB-155 (or ¹³C₁₂-PBB-153 if unavailable).

-

Extraction: Liquid-Liquid Extraction (LLE) with Hexane:DCM (1:1) or Soxhlet extraction for solids.

2. Cleanup:

-

Acid Silica Gel: Removes lipids.

-

Florisil Column: Fractionation to separate PBBs from polar interferences.

3. Instrumental Analysis:

-

System: Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS).

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

-

Column: DB-5ms or Rtx-1614 (30m x 0.25mm, 0.25µm film).

-

Transitions (EI):

-

Quantifier: m/z 627.6 (Molecular Ion Cluster).

-

Qualifier: m/z 467.8 (M - 2Br).

-

Figure 2: Step-by-step analytical workflow for the isolation and quantification of PBB-155.[1]

Part 5: Biological Interaction & Toxicology (Scientific Integrity)

This section corrects a common misconception. While PBB mixtures (FireMaster) are often labeled "dioxin-like," PBB-155 specifically is NOT dioxin-like .

Mechanism of Action: The "Phenobarbital" Effect

Because PBB-155 cannot assume a planar configuration, it cannot bind to the Aryl Hydrocarbon Receptor (AhR). Instead, it acts through the Constitutive Androstane Receptor (CAR) .[2]

-

AhR Pathway (Planar PBBs): Induces CYP1A1/1A2 → EROD Activity (High Toxicity).

-

CAR/PXR Pathway (Non-Planar PBB-155): Induces CYP2B1/2B2 → PROD Activity (Lower acute toxicity, but tumor promotion potential).

Comparative Signaling Pathway

The diagram below maps the divergent pathways of Planar vs. Non-Planar PBBs.

Figure 3: Divergent signaling pathways: PBB-155 activates CAR (PB-like) rather than AhR (Dioxin-like).

Toxicological Endpoints[7]

-

Hepatomegaly: Significant liver enlargement due to Smooth Endoplasmic Reticulum (SER) proliferation (associated with CYP induction).

-

Neurotoxicity: Ortho-substituted PBBs have been shown to alter calcium homeostasis in neuronal cells, potentially affecting neurotransmitter release [5].[3]

-

Thyroid Effects: Disruption of thyroid hormone transport by competitive binding to transthyretin (TTR).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93322, this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Atlanta, GA: U.S. Department of Health and Human Services. Retrieved from [Link]

- Jacobs, L. W., Chou, S. F., & Tiedje, J. M. (1976). Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters. Journal of Agricultural and Food Chemistry, 24(6), 1198-1201.

- Fischer, L. J., et al. (1999). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. Toxicology and Applied Pharmacology. (Inferred mechanistic parallel for PBBs).

Sources

Technical Synthesis Guide: High-Purity 2,2',4,4',6,6'-Hexabromobiphenyl

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,2',4,4',6,6'-hexabromobiphenyl (PBB-155) presents a unique challenge due to the severe steric hindrance at the ortho (2,2',6,6') positions. Direct bromination of biphenyl yields a mixture of isomers (primarily PBB-153) and is unsuitable for producing high-purity PBB-155 standards.

Therefore, this protocol utilizes a bottom-up organometallic approach via the Ullmann Coupling of 1-iodo-2,4,6-tribromobenzene. This pathway guarantees the preservation of the 2,4,6-substitution pattern on both rings, eliminating the need for difficult isomer separation.

Retrosynthetic Logic

-

Disconnection: Symmetric cleavage of the C1-C1' bond.

-

Precursor: 1-Iodo-2,4,6-tribromobenzene (preferred over bromo-analog due to weaker C-I bond facilitating Cu-insertion).

-

Starting Material: Aniline (via 2,4,6-tribromoaniline).

Figure 1: Retrosynthetic logic flow ensuring regiospecificity.

Experimental Protocol

Phase 1: Synthesis of 2,4,6-Tribromoaniline

Objective: Rapid introduction of bromine atoms at ortho and para positions using the activating amino group.[3]

-

Reagents: Aniline (99%), Bromine (

), Glacial Acetic Acid. -

Mechanism: Electrophilic Aromatic Substitution (EAS).

Procedure:

-

Dissolve 10 mmol of aniline in 20 mL of glacial acetic acid.

-

Cool the solution to 15°C in an ice bath.

-

Add 31 mmol of bromine (dissolved in acetic acid) dropwise over 30 minutes.

-

Critical Control Point: Maintain temperature <20°C to prevent oxidation of the amine.

-

-

Stir for 2 hours. A voluminous white/yellow precipitate will form.

-

Pour mixture into 200 mL ice water.

-

Filter the solid, wash with 10%

(to remove excess bromine) and water. -

Recrystallize from ethanol.

-

Target Melting Point: 119–120°C [1].

-

Phase 2: Conversion to 1-Iodo-2,4,6-Tribromobenzene

Objective: Replace the amino group with iodine via a diazonium intermediate.

-

Reagents: 2,4,6-Tribromoaniline, Sodium Nitrite (

), Sulfuric Acid ( -

Mechanism: Diazotization followed by Sandmeyer-type substitution.

Procedure:

-

Diazotization: Suspend 2,4,6-tribromoaniline (10 g) in concentrated

(50 mL). Cool to 0–5°C. -

Add solid sodium nitrite (1.1 eq) slowly. Stir until the solid dissolves and the diazonium sulfate forms (clear to slightly turbid solution).

-

Iodination: Dissolve Potassium Iodide (3 eq) in minimal water. Add this solution dropwise to the diazonium mixture.

-

Observation: Vigorous evolution of nitrogen gas (

) indicates reaction progress.

-

-

Heat the mixture to 80°C for 1 hour to ensure completion.

-

Extract with dichloromethane (DCM). Wash organic layer with 10% NaOH and water.

-

Dry over

and evaporate solvent. -

Recrystallize from benzene/ethanol.

Phase 3: The Ullmann Coupling (Critical Step)

Objective: Homocoupling of the aryl iodide to form the sterically hindered biphenyl.

-

Reagents: 1-Iodo-2,4,6-tribromobenzene, Copper Bronze (activated), Nitrobenzene (solvent).

-

Mechanism: Oxidative addition of Cu to Ar-I, followed by disproportionation/reductive elimination.[4]

Procedure:

-

Activation of Copper: Wash copper bronze with dilute HCl, then water, ethanol, and acetone. Dry under vacuum. This removes surface oxides that inhibit the reaction.

-

In a thick-walled reaction flask, mix 1-iodo-2,4,6-tribromobenzene (5 g) with activated copper bronze (10 g, large excess required).

-

Add 20 mL of dry nitrobenzene.

-

Reflux: Heat the mixture to 210–220°C (sand bath recommended) for 4–6 hours.

-

Why High Temp? The steric bulk of the bromine atoms at the 2,6-positions creates a high energy barrier for the coupling.

-

-

Work-up: Cool to room temperature. Filter off the copper residues.

-

Steam distill the filtrate to remove the nitrobenzene solvent.

-

The residue contains the crude PBB-155.

Purification and Characterization

The crude product will likely contain traces of de-halogenated byproducts (pentabromobiphenyls) or unreacted starting material.

Purification Protocol

-

Column Chromatography: Silica gel stationary phase.

-

Eluent: Hexane (100%). PBBs are highly lipophilic and elute rapidly.

-

-

Recrystallization: Dissolve the fraction in boiling toluene and add hexane until turbid. Cool slowly to 4°C.

-

Yield: Expect 40–50% overall yield from the iodide.

-

Analytical Validation Data

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 179–180°C | Capillary Method [2] |

| Mass Spectrometry | Molecular ion cluster centered at m/z 627.6 | GC-MS (EI) |

| Isotopic Pattern | Characteristic sextet pattern (Br6) | MS Analysis |

| 1H NMR | Singlet at | 500 MHz NMR |

Note on NMR: Due to the symmetry of this compound, the protons at the 3,5 positions on both rings are chemically equivalent, resulting in a single signal (singlet). This distinguishes it from PBB-153, which shows a more complex splitting pattern.

Detailed Pathway Visualization

Figure 2: Step-by-step reaction workflow from aniline to PBB-155.

Safety & Toxicology (Crucial)

Hazard Class: PBBs are Persistent Organic Pollutants (POPs) .[5]

-

Carcinogenicity: IARC Group 2A (Probably carcinogenic to humans).

-

Handling: All reactions must be performed in a fume hood with a HEPA-filtered exhaust if possible.

-

Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1200°C) to prevent dioxin formation.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for tribromoaniline synthesis and melting point).

- Sundström, G., Hutzinger, O., & Safe, S. (1976). The synthesis and gas chromatographic properties of bromobiphenyls. The Science of the Total Environment. (Foundational text on PBB synthesis via Ullmann coupling).

-

PubChem. (2025).[2][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Chemodynamics and Persistence of PBB 155 (2,2',4,4',6,6'-Hexabromobiphenyl): A Technical Guide

Executive Summary: The Steric Paradox

2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) represents a unique case study in halogenated aromatic chemistry. Unlike its coplanar counterparts that exhibit high dioxin-like toxicity (via AhR receptor binding), PBB 155 is defined by complete ortho-substitution . The presence of bromine atoms at the 2, 2', 6, and 6' positions forces the two phenyl rings into a nearly perpendicular orientation (dihedral angle ~90°).[1]

Why this matters for your research:

-

Toxicological Masking: The non-planar structure prevents effective intercalation with the Aryl Hydrocarbon Receptor (AhR), significantly reducing acute dioxin-like toxicity compared to PBB 153 or PBB 77.

-

Environmental Recalcitrance: This same steric hindrance blocks enzymatic access, rendering PBB 155 exceptionally resistant to microbial degradation. It is a "terminal sink" molecule in many degradation pathways.

-

Transport Vector: Its transport is governed almost entirely by particle-phase dynamics, necessitating specific sampling protocols for accurate quantification.

Molecular Architecture & Physicochemical Drivers

To predict the fate of PBB 155, one must understand the quantitative structure-property relationships (QSPR) driving its behavior.

Table 1: Physicochemical Profile of PBB 155

| Property | Value / Range | Mechanistic Implication |

| CAS Number | 59261-08-4 | Unique identifier for database queries.[2] |

| Molecular Weight | 627.6 g/mol | High MW limits passive diffusion across some biological membranes but favors lipid retention. |

| Log | 7.20 – 8.09 | Super-lipophilic. Drives partitioning into organic carbon in soil and lipid tissues in biota. |

| Water Solubility | < 1 | Effectively insoluble. Transport in water occurs only via suspended solids (colloids). |

| Vapor Pressure | Negligible volatility. Atmospheric transport is particulate-bound, not gaseous. | |

| Henry’s Law Const. | Low (due to solubility) | Volatilization from water bodies is kinetically limited by desorption from sediment. |

Environmental Compartment Partitioning (Fugacity Model)

The fate of PBB 155 is dictated by its high octanol-water partition coefficient (

The Sediment Sink

In aquatic systems, PBB 155 does not remain in the water column. It rapidly partitions into:

-

Dissolved Organic Carbon (DOC): Forming "pseudo-soluble" complexes.

-

Benthic Sediment: This is the ultimate reservoir. The half-life in anaerobic sediment is estimated to exceed decades because the ortho-bromines sterically hinder the approach of dehalogenating bacteria.

Atmospheric Long-Range Transport

Despite low volatility, PBB 155 is found in the Arctic.

-

Mechanism: "Grasshopper Effect" via aerosols. PBB 155 adsorbs to atmospheric particulate matter (PM2.5/PM10). It travels with the wind, deposits during rain events (wet deposition), and re-suspends with dust.

Diagram 1: Environmental Fate Conceptual Model

Caption: PBB 155 partitions strongly to solids (Soil/Sediment) and lipids (Biota), with water acting only as a transient vector.

Transformation Mechanisms: Photolysis vs. Biodegradation[3]

Photolytic Debromination (The Primary Pathway)

While biologically recalcitrant, PBB 155 is susceptible to UV-mediated degradation. The carbon-bromine bond energy (~280 kJ/mol) is lower than the energy of UV-B radiation.

-

Process: Stepwise reductive debromination.

-

Pathway: PBB 155 loses bromines preferentially from the meta and para positions first, as the ortho bromines are stabilized by the twisted ring structure. However, under intense UV, ortho-debromination can occur.

Diagram 2: Photolytic Degradation Pathway

Caption: UV exposure drives sequential loss of bromine atoms. Note that lower congeners (Tetra/Penta) may be more toxic due to increased planarity.

Biological Recalcitrance

Researchers must note that standard OECD 301 biodegradation tests will likely show 0% degradation for PBB 155.

-

Reasoning: The "globular" shape prevents the molecule from fitting into the active sites of dioxygenase enzymes.

-

Implication: In pharmacokinetic studies, PBB 155 is not metabolized by CYP450 enzymes effectively. It is excreted unchanged or stored indefinitely in adipose tissue.

Analytical Quantification Protocol

Quantifying PBB 155 requires rigorous cleanup due to lipid interference. The following protocol is validated for high-throughput environmental screening.

Methodological Principles

-

Extraction: Must use non-polar solvents (Hexane/DCM) and exhaustive techniques (Soxhlet or PLE).

-

Cleanup: Essential to remove lipids that ruin GC columns. Acidified silica gel is the gold standard because PBB 155 is stable in concentrated sulfuric acid (unlike many pesticides).

-

Detection: GC-MS in Electron Capture Negative Ionization (ECNI) mode offers 10-100x higher sensitivity than Electron Impact (EI) due to the high electronegativity of the six bromine atoms.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Solids: Air dry and sieve (2 mm). Mix with anhydrous

to remove moisture. -

Biota: Homogenize tissue with

.

Step 2: Extraction (Soxhlet)

-

Solvent: Hexane:Acetone (1:1 v/v).

-

Duration: 16-24 hours. Why? To overcome the slow desorption kinetics from aged sediment/soil organic matter.

Step 3: Lipid Removal (Aggressive)

-

Treat extract with concentrated

(Sulfuric Acid). -

Logic: PBB 155 survives; lipids are charred/oxidized and removed in the aqueous layer.

-

Alternative: Gel Permeation Chromatography (GPC) for high-fat samples.

Step 4: Instrumental Analysis (GC-MS)

-

Column: DB-5ms or Rtx-1614 (15m or 30m). Thin film (

) preferred to reduce retention time of high-boiling PBBs. -

Injection: Splitless at 280°C.

-

Ionization: ECNI (Methane reagent gas). Monitor ions

79 and 81 (

Diagram 3: Analytical Workflow

Caption: Workflow emphasizes lipid removal (Cleanup) and selective detection (ECNI) to handle the lipophilic nature of PBB 155.

Bioaccumulation & Trophic Transfer

For drug development professionals studying ADME (Absorption, Distribution, Metabolism, Excretion) of halogenated compounds, PBB 155 serves as a model for non-metabolizable lipophiles .

-

Absorption: High oral bioavailability from dietary intake (dissolved in fats).

-

Distribution: Rapid redistribution from blood to adipose tissue and liver.

-

Metabolism: Negligible. The steric hindrance prevents the formation of arene oxide intermediates required for hydroxylation and excretion.

-

Excretion: Very slow. Elimination occurs primarily via lactation (transfer to offspring) or fecal excretion of unabsorbed material.

-

Biomagnification Factor (BMF): High (> 1). Concentrations increase up the food chain (Plankton

Fish

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[3] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[4] Centers for Disease Control and Prevention. Link

-

Chessells, M., et al. (1992).[1] "Influence of solubility and lipophilicity on the environmental fate of chlorinated and brominated biphenyls." Chemosphere, 24(11), 1641-1650. (Source for Log Kow data).

-

Harrad, S. (2010). Persistent Organic Pollutants.[4] Wiley-Blackwell. (Detailed mechanisms of POP transport).

-

U.S. Environmental Protection Agency (EPA). (2025). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).Link

- de Boer, J., et al. (2000). "Method for the analysis of polybrominated diphenylethers in sediments and biota." TrAC Trends in Analytical Chemistry, 19(10), 617-622. (Basis for the extraction protocol adapted for PBBs).

Sources

Technical Whitepaper: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)

Reference Standard for Environmental Toxicology & Xenobiotic Metabolism [1]

Executive Summary

This technical guide profiles 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155), a specific congener within the polybrominated biphenyl (PBB) class.[1] While historically associated with the industrial flame retardant FireMaster series, PBB 155 currently serves a critical role as an analytical reference standard in toxicology and drug metabolism research.[1]

For drug development professionals and toxicologists, PBB 155 represents a model "non-coplanar" halogenated aromatic hydrocarbon.[1] Unlike its dioxin-like counterparts, its full ortho-substitution forces a perpendicular ring orientation, altering its interaction with nuclear receptors (AhR vs. CAR/PXR) and metabolic enzymes.[1] This guide details its physicochemical identity, structural implications on toxicity, and validated analytical protocols for its quantification in biological matrices.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

-

Common Name: PBB 155 (Ballschmiter & Zell numbering)[1]

-

SMILES: Brc1cc(Br)c(c(Br)c1)-c2c(Br)cc(Br)cc2Br

Physicochemical Properties

The following data is essential for designing extraction protocols and predicting environmental fate.

| Property | Value | Context |

| Molecular Weight | 627.58 g/mol | High mass limits volatility |

| Melting Point | 179–180 °C | Solid at room temperature |

| Boiling Point | ~458 °C (Predicted) | Requires high-temp GC columns |

| Log Kow | ~7.7–8.0 | Highly lipophilic; bioaccumulates in adipose |

| Water Solubility | < 1 µg/L | Effectively insoluble; hydrophobic |

| Vapor Pressure | 6.9 × 10⁻⁶ Pa (25°C) | Low volatility; partitions to particulate matter |

Structural Conformation & Steric Hindrance

The toxicity of PBBs is strictly governed by their three-dimensional conformation.[1] PBB 155 is unique due to its full ortho-substitution (2,2',6,6').[1]

-

Steric Inhibition of Resonance: The four bulky bromine atoms at the ortho positions create significant steric repulsion.[1]

-

Dihedral Angle: This forces the two phenyl rings to twist approximately 90° relative to each other (non-coplanar).[1][8]

-

Biological Implication: Unlike planar PBBs (e.g., PBB 77) which bind the Aryl Hydrocarbon Receptor (AhR) and mimic dioxins, PBB 155 cannot assume the planar conformation required for the AhR binding pocket.[1] Instead, it typically acts via the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR), inducing CYP2B and CYP3A subfamilies rather than CYP1A.[1]

Figure 1: Mechanistic pathway linking the ortho-substitution of PBB 155 to its specific toxicological profile.[1][2][5]

Part 2: Analytical Methodologies

Quantification of PBB 155 in biological tissue (e.g., adipose, liver) or cell culture media requires rigorous sample preparation to remove lipids that interfere with detection.[1]

Sample Preparation Workflow

Protocol: Soxhlet Extraction & Acid Silica Cleanup

-

Lyophilization: Freeze-dry biological samples to remove water, which impedes non-polar solvent extraction.[1]

-

Extraction:

-

Lipid Removal (Critical Step):

-

Fractionation (Optional): Gel Permeation Chromatography (GPC) if high lipid content persists.[1]

Instrumental Analysis (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the gold standard.[1] Electron Capture Negative Ionization (ECNI) is recommended over Electron Impact (EI) for enhanced sensitivity toward brominated compounds.[1]

-

Instrument: GC-MS (e.g., Agilent 7890/5977).[1]

-

Ionization Mode: ECNI (Methane reagent gas).[1]

-

Target Ions: Bromine isotopes m/z 79 [Br]⁻ and 81 [Br]⁻ are typically monitored for maximum sensitivity, though molecular ions (M⁻) or [M-Br]⁻ can be used for specificity.[1]

-

-

Column: DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.1µm film).[1]

-

Note: A thin film (0.1µm) is crucial to elute high-boiling PBB 155 without peak broadening.[1]

-

-

Temperature Program:

-

Start: 100°C (hold 1 min).

-

Ramp: 20°C/min to 200°C.

-

Ramp: 5°C/min to 300°C (hold 10 min).

-

Figure 2: Step-by-step analytical protocol for the isolation and quantification of PBB 155.[1]

Part 3: Toxicology & Research Applications[1][4][9]

Mechanism of Action

PBB 155 serves as a specific probe for Phenobarbital-type induction .[1]

-

AhR Inactivity: Due to the steric hindrance described in Section 1.3, PBB 155 has negligible affinity for the Aryl Hydrocarbon Receptor (AhR).[1] It does not induce significant CYP1A1 activity (EROD assay negative).[1]

-

CAR/PXR Activation: It acts as a promoter of CYP2B and CYP3A enzymes.[1] In drug development, this is relevant for studying drug-drug interactions (DDIs) where environmental contaminants might induce metabolic clearance of pharmaceutical compounds.[1]

Environmental Fate & Persistence[1]

-

Bioaccumulation: With a Log Kow > 7, PBB 155 partitions strongly into lipid compartments.[1]

-

Metabolic Resistance: The high degree of bromination and the specific substitution pattern make PBB 155 extremely resistant to hydroxylation by cytochrome P450 enzymes.[1] It is often found unchanged in adipose tissue, serving as a marker of historical exposure.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 93322, this compound. Retrieved from [Link][1]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1][6][7] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Retrieved from [Link][1]

-

Ballschmiter, K., & Zell, M. (1980).[1][8] Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. (Reference for numbering system logic applied to PBBs).

-

International Programme on Chemical Safety (IPCS). (1994).[1][6] Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization.[1][4][8] Retrieved from [Link][1]

Sources

- 1. This compound | C12H4Br6 | CID 93322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59261-08-4 [chemicalbook.com]

- 3. chemeo.com [chemeo.com]

- 4. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2',3,4,4',6-Hexabromobiphenyl | C12H4Br6 | CID 37420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chm.pops.int [chm.pops.int]

- 7. HEXABROMOBIPHENYL CAS#: 36355-01-8 [chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in Animal Models

This technical guide provides a rigorous analysis of the health effects, toxicokinetics, and mechanistic pathways of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in animal models. Unlike general overviews of Polybrominated Biphenyls (PBBs), this document distinguishes the specific non-coplanar pharmacology of the PBB 155 congener from its dioxin-like counterparts.

Executive Summary & Chemical Identity

This compound (IUPAC No. 155) is a specific congener within the class of polybrominated biphenyls.[1] Structurally, it is defined by tetra-ortho substitution (bromine atoms at 2, 2', 6, and 6' positions).

-

Chemical Nature: The steric hindrance caused by the four ortho-bromine atoms forces the two phenyl rings into a non-coplanar (twisted) configuration.

-

Toxicological Significance: This non-planar structure prevents PBB 155 from binding with high affinity to the Aryl Hydrocarbon Receptor (AhR). Consequently, it acts primarily as a Phenobarbital-type (PB-type) inducer , activating the Constitutive Androstane Receptor (CAR) pathway, distinct from the dioxin-like toxicity of coplanar PBBs.

-

Key Health Effects: Hepatomegaly (liver enlargement), induction of CYP2B enzymes, and potential tumor promotion, without the severe "wasting syndrome" or thymic atrophy associated with dioxin-like congeners.

Chemical Profile Table

| Parameter | Data |

| IUPAC Name | This compound |

| Congener Number | PBB 155 |

| CAS Number | 59261-08-4 |

| Structure Type | Non-coplanar (Tetra-ortho substituted) |

| Primary Mechanism | CAR/PXR Nuclear Receptor Activation |

| Lipophilicity | High (Log Kow > 7) |

Toxicokinetics: The Mechanism of Persistence

PBB 155 exhibits "metabolic resistance," a phenomenon where the molecule is readily absorbed but virtually impossible for rodent metabolic systems to eliminate.

Absorption and Distribution

-

Absorption: In rat models, oral absorption is highly efficient (>90% bioavailability) due to extreme lipophilicity.

-

Distribution: Following absorption, PBB 155 undergoes rapid redistribution from the blood to highly perfused organs (liver), and finally equilibrates in adipose tissue (fat depots).

-

The "Deep Compartment" Effect: Adipose tissue acts as a sink. Because PBB 155 is resistant to biotransformation (lack of adjacent unsubstituted carbon atoms inhibits epoxide formation), it remains sequestered in fat for the lifespan of the animal.

Elimination

-

Metabolism: Rodent microsomes show negligible ability to hydroxylate PBB 155.

-

Half-Life: The biological half-life is measured in years in humans and months in rodents, far exceeding the duration of typical subchronic studies.

Visualization: Toxicokinetic Flow

Caption: Kinetic flow of PBB 155 showing rapid absorption and terminal sequestration in adipose tissue due to metabolic resistance.

Mechanistic Pathways: CAR vs. AhR

Understanding the receptor specificity is critical for interpreting toxicity data. PBB 155 is a CAR Activator , not an AhR agonist.

The CAR Activation Pathway (Phenobarbital-Like)

-

Binding: PBB 155 enters the hepatocyte and interacts with the Constitutive Androstane Receptor (CAR) in the cytoplasm.

-

Translocation: This interaction triggers the dissociation of CAR from heat shock proteins (HSP90) and its translocation to the nucleus.

-

Transcription: CAR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex binds to the Phenobarbital-Responsive Enhancer Module (PBREM) on DNA.

-

Outcome: Massive induction of CYP2B family enzymes (specifically CYP2B1/2 in rats) and proliferation of the Smooth Endoplasmic Reticulum (SER).

Contrast with Coplanar PBBs

-

Coplanar PBBs (e.g., PBB 169): Bind AhR

CYP1A induction -

PBB 155: Binds CAR

CYP2B induction

Visualization: Molecular Mechanism

Caption: Differential signaling showing PBB 155 activation of the CAR pathway (Green) vs. Coplanar PBB activation of AhR (Grey).

Health Effects in Animal Models[4][5][6]

Hepatic Toxicity (Liver)

The liver is the primary target organ.

-

Hepatomegaly: Significant increase in relative liver weight (liver-to-body weight ratio). This is adaptive (hypertrophy) rather than necrotic at low doses.

-

Histopathology: Electron microscopy reveals extensive proliferation of the Smooth Endoplasmic Reticulum (SER), consistent with enzyme induction.

-

Tumor Promotion: In two-stage carcinogenesis models (e.g., initiation with diethylnitrosamine), PBB 155 acts as a tumor promoter , increasing the number and size of altered hepatic foci (AHF). This effect is linked to the inhibition of apoptosis in pre-neoplastic cells via CAR signaling.

Endocrine Disruption (Thyroid)

-

Hypothyroidism: PBB 155 treatment correlates with reduced serum thyroxine (T4) levels.

-

Mechanism: Induction of hepatic UDP-glucuronosyltransferases (UGTs) by PBB 155 increases the glucuronidation and subsequent biliary excretion of T4. This triggers a feedback loop: low T4

increased TSH

Developmental & Reproductive Toxicity

-

Comparative Safety: In stark contrast to coplanar congeners, PBB 155 shows low acute developmental toxicity .

-

Study Data: In C57BL/6 mice, in utero exposure to coplanar PBBs caused high neonatal lethality. However, PBB 155 (ncHBB) at doses up to 100 mg/kg caused no significant neonatal lethality or cleft palate, confirming the requirement of AhR activation for these teratogenic effects [1].

Immunotoxicity[1][6][7][8][9]

-

Thymic Atrophy: PBB 155 does not cause thymic atrophy, a hallmark of dioxin-like toxicity.

-

Immune Function: While general PBB mixtures (like FireMaster BP-6) suppress immunity, pure PBB 155 has a minimal effect on cell-mediated immunity compared to its coplanar counterparts.

Experimental Protocols for Validation

To validate the effects of PBB 155, researchers should utilize specific biochemical markers that distinguish it from dioxin-like compounds.

Protocol A: Hepatic Enzyme Induction Assay

Objective: Confirm PBB 155 exposure via CYP2B (PROD) activity.

-

Dosing: Administer PBB 155 dissolved in corn oil via oral gavage to Sprague-Dawley rats (Dose range: 1–50 mg/kg). Include a Corn Oil control and a Phenobarbital (positive control) group.

-

Harvest: Euthanize animals after 7 days. Excise liver, weigh immediately (calculate Liver/Body Weight ratio).

-

Microsome Preparation: Homogenize liver in Tris-sucrose buffer; differential centrifugation (10,000g then 100,000g) to isolate microsomes.

-

Enzyme Assays:

-

PROD Assay (Specific for PBB 155/CYP2B): Incubate microsomes with Pentoxyresorufin. Measure fluorescence of resorufin product (Ex 530nm, Em 585nm). Expect >50-fold induction.

-

EROD Assay (Negative Control for PBB 155): Incubate with Ethoxyresorufin. Expect minimal induction compared to coplanar controls.

-

Protocol B: Subchronic Toxicity Assessment

Objective: Assess histological changes without confounding acute lethality.

-

Subjects: C57BL/6 mice (AhR responsive strain).

-

Duration: 28 days (Subacute) or 90 days (Subchronic).

-

Endpoints:

-

Body Weight: Monitor weekly (PBB 155 does not cause "wasting").

-

Organ Weights: Liver (Increased), Thymus (Unchanged).

-

Histology: H&E staining of liver sections. Look for centrilobular hypertrophy and "ground glass" cytoplasm (SER proliferation).

-

Summary Data Table: PBB 155 vs. Coplanar PBB

| Endpoint | PBB 155 (2,2',4,4',6,6') | Coplanar PBB (e.g., 3,3',4,4',5,5') |

| Receptor Target | CAR (Constitutive Androstane Receptor) | AhR (Aryl Hydrocarbon Receptor) |

| Hepatic Enzyme | CYP2B (PROD activity) | CYP1A (EROD activity) |

| Liver Pathology | Hypertrophy, SER Proliferation | Necrosis, Fatty Change |

| Thymic Atrophy | No | Yes (Severe) |

| Wasting Syndrome | No | Yes |

| Neonatal Lethality | Low / None (at <100 mg/kg) | High (at <5 mg/kg) |

| Teratogenicity | Low | High (Cleft Palate, Hydronephrosis) |

References

-

Genetic differences in lethality of newborn mice treated in utero with coplanar versus non-coplanar hexabromobiphenyl. Source: PubMed / Toxicological Sciences Note: Definitive study comparing PBB 155 (ncHBB) vs. Coplanar HBB. [Link]

-

Toxicological Profile for Polybrominated Biphenyls (PBBs). Source: ATSDR (Agency for Toxic Substances and Disease Registry) Note: Comprehensive review of toxicokinetics and health effects. [Link]

-

Mechanisms of CYP2B Induction by Phenobarbital and PBBs. Source: PubMed / Drug Metabolism Reviews Note: Explains the CAR-mediated pathway relevant to PBB 155. [Link]

-

Pharmacokinetics of 2,2',4,4',5,5'-hexabromobiphenyl in rats and man. Source: PubMed / Toxicology and Applied Pharmacology Note: While focusing on the 153 isomer, this establishes the "metabolic resistance" model applicable to hexabromo- congeners. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in Biological Matrices

Executive Summary

This application note details a validated protocol for the extraction and quantification of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in biological matrices (serum/plasma). PBB 155 is a specific congener of polybrominated biphenyls (PBBs), historically used as flame retardants. Unlike the more common PBB 153, the PBB 155 congener possesses a high degree of ortho-substitution (2,2',6,6' positions), resulting in significant steric hindrance that prevents coplanarity of the biphenyl rings. This structural characteristic imparts unique chromatographic behavior and extreme metabolic resistance.

This guide targets researchers in toxicology and drug development who require precise background subtraction of environmental toxins or are studying the toxicokinetics of highly lipophilic halogenated compounds. The method utilizes Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-ECNI-MS/MS) to achieve femtogram-level sensitivity.

Chemical Identity and Properties

| Property | Detail |

| Analyte | This compound (PBB 155) |

| CAS Number | 59080-40-9 |

| Molecular Formula | C₁₂H₄Br₆ |

| Molecular Weight | ~627.6 g/mol (Average) |

| Structure Note | Non-planar due to steric interaction of four ortho-bromines. |

| Log Kow | ~7.2 (Highly Lipophilic) |

Analytical Challenges & Strategy

The "Memory Effect" and Carryover

High-molecular-weight brominated compounds like PBB 155 adhere strongly to glass and metallic surfaces.

-

Solution: All glassware must be silanized. The autosampler syringe must undergo extensive washing (5x Toluene, 5x Hexane) between injections.

Thermal Degradation (Debromination)

PBBs are susceptible to thermal debromination in hot injectors, leading to false negatives for PBB 155 and false positives for lower brominated congeners.

-

Solution: Use a Programmable Temperature Vaporizing (PTV) inlet or a cool-on-column injector. If using Split/Splitless, keep the temperature below 280°C and use a pulsed pressure injection to minimize residence time.

Ionization Specificity

Electron Impact (EI) yields extensive fragmentation but low sensitivity.

-

Solution: Electron Capture Negative Ionization (ECNI) is the method of choice. Brominated compounds have high electron affinity, producing intense bromide ions (

) or molecular anions (

Experimental Protocol: Sample Preparation

Objective: Isolate PBB 155 from human serum while removing lipids and proteins that foul the GC interface.

Reagents

-

Extraction Solvent: Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v).

-

Denaturant: Hydrochloric Acid (6M).

-

Internal Standard (ISTD):

C -

Cleanup: Acidified Silica Gel (44% w/w H₂SO₄ on Silica).

Step-by-Step Workflow

-

Spiking: Aliquot 1.0 mL of serum into a 15 mL silanized glass centrifuge tube. Add 20 µL of ISTD solution (100 pg/µL). Vortex for 10 seconds and equilibrate for 30 minutes.

-

Denaturation: Add 1.0 mL of 6M HCl and 2 mL of isopropanol. Vortex vigorously to denature proteins and release bound lipids.

-

Extraction: Add 5 mL of Hexane:MTBE (1:1). Shake on a rotary shaker for 20 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a clean tube.[1]

-

Repeat: Repeat extraction (Steps 3-4) and combine organic fractions.

-

Cleanup: Pass the combined extract through a glass SPE cartridge containing 1g of Acidified Silica Gel (pre-washed with hexane). This step oxidizes and retains lipids. Elute with 10 mL Hexane.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute in 50 µL of Nonane (keeper solvent) for GC injection.

Visualization: Extraction Workflow

Caption: Workflow for the isolation of PBB 155 from biological matrices using Liquid-Liquid Extraction and Acid Silica Cleanup.

Experimental Protocol: Instrumental Analysis (GC-MS/MS)

System: Agilent 7890B GC coupled with 7010B Triple Quadrupole MS (or equivalent). Ionization Mode: Negative Chemical Ionization (NCI/ECNI) using Methane reagent gas.

GC Parameters[2][3]

-

Column: DB-5ms UI (15 m × 0.25 mm × 0.10 µm). Note: A shorter column with thin film is critical to reduce retention time and thermal stress.[2]

-

Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

-

Inlet: PTV (Pulsed Splitless).

-

Injection Vol: 2 µL.

-

Temp Program: 60°C (0.1 min) -> 700°C/min -> 300°C.

-

-

Oven Program:

-

100°C (hold 1 min)

-

25°C/min to 200°C

-

10°C/min to 300°C (hold 5 min)

-

MS/MS Parameters (ECNI)

PBB 155 forms a stable molecular anion

Precursor Selection Logic:

PBB 155 (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |

| PBB 155 | 627.5 | 79.0 ( | 15 | 50 | Quantifier |

| PBB 155 | 627.5 | 81.0 ( | 15 | 50 | Qualifier |

| 639.5 | 79.0 ( | 15 | 50 | ISTD Quant |

Visualization: MS/MS Logic

Caption: Triple Quadrupole MS/MS logic for specific detection of PBB 155 using the Bromine transition.

Quality Assurance & Data Analysis

Identification Criteria

-

Retention Time: Analyte peak must be within ±0.05 min of the isotopically labeled internal standard.

-

Ion Ratio: The ratio of the Quantifier (79) to Qualifier (81) transition should be approximately 1.0 (reflecting the natural abundance of Br isotopes), within a ±20% tolerance.

Calibration

Construct a 6-point calibration curve (0.5 ng/mL to 100 ng/mL) using the internal standard method.

-

Formula:

-

Linearity:

must be > 0.995.

Limits of Detection (LOD)

-

Method Detection Limit (MDL): Typically 5–10 pg/mL in serum, limited by background noise in the m/z 79 channel if cleanup is insufficient.

References

-

U.S. EPA. (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][4][5] U.S. Environmental Protection Agency, Office of Water.[3][4][5] Link

-

Centers for Disease Control and Prevention (CDC). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs).[6][7] Agency for Toxic Substances and Disease Registry. Link

-

Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[5] (Demonstrates analytical challenges with highly brominated congeners). Link

-

Cambridge Isotope Laboratories. (2024). Isotope Labeled Standards for Flame Retardants. (Source for 13C-PBB 155). Link

Sources

- 1. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. epa.gov [epa.gov]

- 4. ntrl.ntis.gov [ntrl.ntis.gov]

- 5. NEMI Method Summary - 1614 [nemi.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

13C NMR spectroscopy of 2,2',4,4',6,6'-Hexabromobiphenyl

Application Note: High-Resolution C NMR Spectroscopy of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-153)

Part 1: Introduction & Structural Analysis

Scope and Significance

This compound (PBB-153) is a critical congener in the analysis of polybrominated biphenyls (PBBs), a class of historic flame retardants now classified as persistent organic pollutants (POPs). Due to its high lipophilicity and resistance to metabolism, PBB-153 serves as a primary biomarker for PBB exposure in toxicological studies.

Accurate NMR characterization of PBB-153 is challenging due to:

-

High Symmetry: The molecule possesses effectively

symmetry in solution, reducing the 12 carbon atoms to only 4 unique NMR signals. -

Quaternary Carbon Dominance: 8 out of 12 carbons are quaternary (C-Br or Bridgehead), leading to exceptionally long spin-lattice relaxation times (

). -

Quadrupolar Broadening: The presence of six bromine nuclei (

Br,

Structural Dynamics and "The Orthogonal Twist"

Unlike unsubstituted biphenyl, which is planar or slightly twisted, PBB-153 exhibits a large dihedral angle (~90°) between the two phenyl rings.

-

Cause: Steric repulsion between the bulky bromine atoms at the ortho positions (2, 2', 6, 6').

-

NMR Consequence: The lack of

-conjugation between the rings renders them electronically isolated. The chemical shifts of PBB-153 closely mimic those of 1,3,5-tribromobenzene, with a substituent effect at the C1 position.

Part 2: Experimental Protocol

Sample Preparation

Standard preparation often yields poor signal-to-noise ratios (S/N) for quaternary carbons. The following "Relaxation-Doped" protocol is required for quantitative integration and rapid acquisition.

Reagents:

-

Solvent: Chloroform-d (

, 99.8% D) – Chosen for high solubility of lipophilic PBBs. -

Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

].

Workflow:

-

Weigh 15–20 mg of PBB-153 into a clean vial.

-

Add 0.6 mL of

. -

CRITICAL STEP: Add 1-2 mg of Cr(acac)

.-

Mechanism: The paramagnetic Cr(III) reduces the

of quaternary carbons (typically >10s) to <1s via electron-nuclear dipolar coupling.

-

-

Filter the solution through a glass wool plug into the NMR tube to remove undissolved paramagnetic particles which cause field inhomogeneity.

Acquisition Parameters (Bruker/Varian Standard)

Do not use the default zg30 or s2pul sequence without modification.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons during acquisition but maintains NOE during delay (if Cr(acac) |

| Spectral Width | 220 ppm | Covers all aromatics and potential impurities. |

| Relaxation Delay ( | 2.0 s (with Cr) / 10.0 s (without Cr) | Essential for C-Br signal recovery. Without Cr, C-Br peaks will be saturated and invisible. |

| Scans (NS) | 1024 - 4096 | Carbon sensitivity is low; high scan count required for quaternary detection. |

| Temperature | 298 K | Standard. |

| Sub-Experiment | DEPT-135 or APT | Mandatory. Distinguishes the C-H (Methine) carbons from the C-q (Quaternary) carbons. |

Visualization of Workflow

Figure 1: Decision matrix for sample preparation based on available mass, optimizing for relaxation times.

Part 3: Spectral Interpretation & Data Analysis

The Assignment Logic

Due to the

-

C-Br (Ortho, C2/C6): Quaternary. Shifted upfield due to the "Heavy Atom Effect" of Bromine.

-

C-Br (Para, C4): Quaternary. Similar to Ortho but distinct environment.

-

C-H (Meta, C3/C5): Methine. The only protonated carbon. Intense signal with NOE.

-

C-Bridge (C1): Quaternary. Deshielded by the aromatic ring current (though reduced by twist) and steric compression.

Chemical Shift Table (Reference Data)

| Carbon Position | Type | Multiplicity (DEPT-135) | Approx. Shift ( | Assignment Logic |

| C-1, 1' | C-q | Absent/Inverted | 138.5 - 140.0 | Bridgehead. Most deshielded quaternary due to steric crowding and ipso-phenyl attachment. |

| C-3, 3', 5, 5' | CH | Positive (Up) | 134.5 - 136.0 | Only C-H signal. Deshielded by two ortho bromine atoms. |

| C-2, 2', 6, 6' | C-Br | Absent/Inverted | 124.0 - 126.0 | Ortho-Br. Shielded by heavy atom effect. Broadened slightly by quadrupolar Br. |

| C-4, 4' | C-Br | Absent/Inverted | 122.0 - 123.5 | Para-Br. Shielded by heavy atom effect. |

Note: Exact shifts vary by concentration and temperature.[1] Relative ordering is invariant.

Assignment Verification Diagram

Figure 2: Logic flow for assigning the four unique signals of PBB-153.

Part 4: Troubleshooting & Validation

Common Failure Modes

-

Missing Peaks: If only the signal at ~135 ppm (C-H) is visible, the Relaxation Delay (

) was too short. The quaternary carbons (C-Br) saturated.-

Fix: Add Cr(acac)

or increase

-

-

Broad Lines: If C-Br peaks are excessively broad, this is due to

Br coupling.-

Fix: Increase temperature to 310K to accelerate quadrupolar relaxation of Br, effectively "self-decoupling" it from the Carbon.

-

Self-Validation Checklist

References

-

NIST Mass Spectrometry Data Center. (2023). This compound (PBB 153) Spectral Data. National Institute of Standards and Technology. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Heavy Atom Substituent Effects). [Link]

-

Sundström, G., Hutzinger, O., & Safe, S. (1976). The synthesis and properties of some polybrominated biphenyls. Chemosphere, 5(1), 11-14. (Foundational synthesis and characterization). [Link]

-

Reich, H. J. (2023). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. (Source for Cr(acac)3 protocols). [Link]

developing a method for 2,2',4,4',6,6'-Hexabromobiphenyl in water samples

Application Note: High-Sensitivity Determination of 2,2',4,4',6,6'-Hexabromobiphenyl in Aqueous Matrices via Isotope Dilution SPE-GC-MS/MS

Executive Summary

This application note details a robust analytical protocol for the quantification of This compound (a specific hexabrominated biphenyl congener, structurally distinct from the common PBB-153) in water samples. Due to the extreme hydrophobicity (Log Kow ~7.7) and potential for wall adsorption, standard water methods (e.g., EPA 525.2) are insufficient. This method utilizes Solid Phase Extraction (SPE) with a divinylbenzene-based lipophilic sorbent, followed by Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Electron Ionization (EI) mode.

Key Performance Indicators:

-

Target Analyte: this compound (C12H4Br6).[1]

-

Matrix: Drinking water, surface water, and wastewater.[2]

-

Limit of Quantitation (LOQ): < 1.0 ng/L (ppt).

-

Methodology: Isotope Dilution Mass Spectrometry (IDMS) for maximum precision.

Scientific Background & Method Strategy

The Analyte Challenge

Poly-brominated biphenyls (PBBs) are legacy flame retardants.[3] While PBB-153 (2,2',4,4',5,5') is the most prevalent congener in environmental surveys, the user-specified This compound presents unique analytical challenges. The presence of four ortho bromine atoms (positions 2, 2', 6, 6') creates significant steric hindrance, preventing the two phenyl rings from becoming coplanar.

-

Solubility: Virtually insoluble in water; adheres aggressively to glass surfaces.

-

Chromatography: Elutes earlier than non-ortho substituted congeners due to non-planar shape but requires high-temperature columns to prevent peak broadening.

-

Fragmentation: In EI sources, the molecular ion (M+) is often weak due to rapid loss of bromine atoms.

Strategic Choices

-

Extraction (SPE vs. LLE): Liquid-Liquid Extraction (LLE) is rejected due to the formation of emulsions and excessive solvent use. SPE using Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent DVB cartridges is chosen for its superior retention of hydrophobic aromatics and resistance to drying.

-

Quantification (IDMS): External calibration is unreliable for this analyte due to variable extraction losses. We employ 13C12-labeled PBB-153 as the internal standard (surrogate) because a specific 13C-labeled 2,2',4,4',6,6' isomer is rarely commercially available. The chemical similarity ensures the surrogate tracks the analyte through extraction and ionization.

Experimental Protocol

Materials and Reagents[4]

-

Solvents: Dichloromethane (DCM), n-Hexane, Acetone, Methanol (LC-MS Grade).

-

SPE Cartridges: Polymeric DVB sorbent (e.g., Oasis HLB, 6 cc, 200 mg) or C18 environmental disks.

-

Standards:

-

Native Standard: this compound (AccuStandard/Cambridge Isotope).

-

Internal Standard (Surrogate):13C12-2,2',4,4',5,5'-Hexabromobiphenyl (13C-PBB 153).

-

-

Glassware: Amber glass bottles (1 L), silanized to reduce adsorption.

Sample Collection and Preservation

-

Collect 1 L of water in an amber glass bottle.

-

Dechlorination: Add 50 mg Sodium Thiosulfate if residual chlorine is present.

-

Preservation: Store at 4°C. Extract within 14 days.

-

Critical Step: Do not filter the sample if possible, as the analyte adsorbs to suspended solids. If filtration is necessary, the filter must be extracted separately (Soxhlet) and combined with the SPE eluate.

Solid Phase Extraction (SPE) Workflow

The following diagram illustrates the extraction logic, emphasizing the "Bottle Rinse" step which is the most common point of failure in PBB analysis.

Figure 1: Optimized SPE workflow for hydrophobic PBBs. The bottle rinse step is mandatory to recover analyte adsorbed to the glass walls.

Detailed SPE Procedure:

-

Spiking: Add 10 ng of 13C-Surrogate to the 1 L sample before any manipulation. Mix well and equilibrate for 30 mins.

-

Conditioning: Rinse cartridge with 5 mL DCM, 5 mL Methanol, then 5 mL Reagent Water. Do not let the cartridge go dry.

-

Loading: Pass sample through cartridge at ~10 mL/min.

-

Drying: Dry under high vacuum or Nitrogen stream for 20-30 minutes. Residual water interferes with the DCM elution.

-

Elution (The "Bottle Rinse" Technique):

-

Add 5 mL of DCM to the original sample bottle. Cap and shake vigorously to dissolve PBBs stuck to the glass.

-

Transfer this DCM rinse to the SPE cartridge and elute.

-

Repeat with a second 5 mL DCM aliquot.

-

-

Concentration: Evaporate extract to near dryness under Nitrogen (avoid complete dryness). Reconstitute in Nonane (final volume 100 µL).

GC-MS/MS Instrumentation Parameters

Instrument: Agilent 8890/7000D or equivalent Triple Quadrupole. Column: Rtx-1614 or DB-5ms UI (30m x 0.25mm x 0.1µm). Thin film is required for high-boiling PBBs.

| Parameter | Setting | Reason |

| Inlet | Splitless, 280°C | High temp ensures volatilization of Hexa-BB. |

| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode. |

| Oven Program | 100°C (1 min) → 20°C/min → 250°C → 5°C/min → 320°C (5 min) | Slow ramp at end separates congeners. |

| Transfer Line | 300°C | Prevents condensation. |

| Ion Source | EI, 250°C, 70 eV | Standard ionization. |

| Collision Gas | Nitrogen or Argon | For CID (Collision Induced Dissociation). |

MRM Transitions (Multiple Reaction Monitoring)

Since the molecular ion (M+, m/z ~628) is often weak, we target the fragmentation from the M-2Br or M-4Br clusters.

Table 1: MRM Acquisition Table

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |

| 2,2',4,4',6,6'-HexaBB (Quant) | 469.8 (M-2Br)+ | 309.8 (M-4Br)+ | 35 | 50 |

| 2,2',4,4',6,6'-HexaBB (Qual) | 469.8 (M-2Br)+ | 389.8 (M-3Br)+ | 25 | 50 |

| 13C12-PBB 153 (Surrogate) | 479.8 | 319.8 | 35 | 50 |

Note: The precursor 469.8 represents the [C12H4Br4]+ fragment cluster formed in the source. This is more stable for MRM optimization than the parent 628.

Quality Assurance & Validation

Identification Criteria

-

Retention Time: Analyte RT must be within ±0.05 min of the standard.

-

Ion Ratio: The ratio of Quant/Qual transitions must be within ±20% of the calibration standard.

-

Signal-to-Noise: >10:1 for Quantitation.

Calibration (Isotope Dilution)

Calculate concentration using the Relative Response Factor (RRF):

Where:

- = Area of native analyte.

- = Concentration of Internal Standard.

- = Area of Internal Standard.

Troubleshooting Guide

-

Low Recovery: Almost always caused by adsorption to the sample bottle. Ensure the "Bottle Rinse" step (Section 3.3, Step 5) is performed with DCM.

-

Peak Tailing: Indicates active sites in the GC liner. Replace with a deactivated single-taper liner containing glass wool.

-

Interference: If PCB-153 or PBDE-154 are present, they may co-elute.[4] The unique MRM transitions (based on Br loss) distinguish PBBs from PCBs (Cl loss) and PBDEs (Ether cleavage).

References

-

US EPA. (2010).[5][6] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] U.S. Environmental Protection Agency.[7][5][6][8] Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[8] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[8] U.S. Department of Health and Human Services. Link

-

Ryan, P. B., et al. (2013). "Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 37(7), 452–460. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93322, this compound.[1]Link

Sources

- 1. This compound | C12H4Br6 | CID 93322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. NEMI Method Summary - 1614 [nemi.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Troubleshooting & Optimization

improving GC-MS resolution for hexabromobiphenyl isomers

Technical Support Center: Hexabromobiphenyl (HBB) Analysis

Introduction

Welcome to the technical support center. This guide addresses the specific challenges of analyzing hexabromobiphenyls (HBBs), particularly the separation of critical isomers like PBB-153 from interferences (e.g., PBDE-154) and preventing thermal degradation of labile congeners (e.g., PBB-209).[1]

In HBB analysis, you are often fighting a war on two fronts: Resolution (requiring interaction with the stationary phase) and Integrity (requiring minimal thermal stress). The protocols below are designed to balance these opposing forces.

Module 1: Chromatographic Resolution & Column Selection

Q: I am unable to resolve PBB-153 from co-eluting PBDE-154. Increasing the column length didn't help. Why?

A: This is a classic "selectivity vs. efficiency" trap. PBB-153 and PBDE-154 have nearly identical boiling points and mass spectra (especially in ECNI mode where both yield

The Fix:

-

Change Selectivity: Switch to a column with higher phenyl content. A 35% phenyl phase (e.g., DB-35ms) often provides the necessary dipole-induced dipole interaction to separate the biphenyl structure of PBB-153 from the ether structure of PBDE-154.

-

Optimize Film Thickness (

): Use a thin film (0.10 µm - 0.18 µm). This reduces the phase ratio (

Data Summary: Column Performance for HBBs

| Parameter | Standard Setup (Not Recommended) | Optimized Setup (Recommended) | Mechanistic Benefit |

| Phase | 5% Phenyl (e.g., DB-5ms) | 35% Phenyl (e.g., DB-35ms) | Enhanced selectivity for aromatic isomers. |

| Length | 30 m - 60 m | 15 m - 20 m | Reduced residence time; minimizes thermal degradation. |

| Film ( | 0.25 µm | 0.10 µm | Faster mass transfer; elution at lower temperatures. |

| Carrier | Helium | Hydrogen (Optional) | Higher optimal linear velocity ( |

Module 2: Sample Introduction & Thermal Integrity

Q: My calibration curve for higher brominated biphenyls is non-linear, and I see "ghost peaks" at earlier retention times. Is my source dirty?

A: While a dirty source is possible, this is likely inlet discrimination and thermal degradation . HBBs are thermally labile. If you use a hot splitless injection (e.g., 280°C), the heavier HBBs may debrominate inside the liner before reaching the column. The "ghost peaks" are likely lower-brominated breakdown products.

The Fix: Implement Programmed Temperature Vaporization (PTV) or Cool-on-Column (COC) injection.

Protocol: PTV Injection Optimization

-

Initial Inlet Temp: Set to 60°C (below solvent boiling point).

-

Injection: Inject sample. Solvent vents or transfers gently.

-

Ramp: Ballistically heat the inlet (e.g., 600°C/min) to 300°C after the sample is deposited.

-

Transfer: This "cold trapping" prevents the analyte from sitting in a hot liner, significantly reducing debromination.

Visualizing the Troubleshooting Logic:

Figure 1: Decision tree for diagnosing resolution vs. integrity issues in HBB analysis.

Module 3: Detection Sensitivity (EI vs. ECNI)

Q: I am using standard Electron Ionization (EI) but my limits of detection (LOD) are too high for environmental samples. How can I improve sensitivity?

A: EI is excellent for structural identification but poor for sensitivity with polybrominated compounds because the molecular ion (

The Fix: Switch to Electron Capture Negative Ionization (ECNI) using Methane as the reagent gas.

-

Mechanism: Bromine atoms have high electronegativity. In ECNI, thermal electrons are captured by the bromine atoms, detaching them to form stable bromide ions (

). -

Target Ions: Monitor

79 ( -

Gain: This typically yields a 10-50x increase in signal-to-noise (S/N) compared to EI.

Warning: ECNI is non-selective between isomers. It tells you "there is bromine here," but not which isomer it is. This makes the chromatographic resolution (Module 1) absolutely critical.

Module 4: Maintenance & QC Protocol

Q: My resolution was good last week, but now PBB-153 is tailing. What is the standard recovery procedure?

A: HBBs are "sticky" and prone to adsorption on active sites (silanol groups) that form as the column ages or the liner gets dirty.

Step-by-Step Maintenance Workflow:

-

Liner Maintenance:

-

Remove the liner. Do not clean it; replace it.

-

Use ultra-inert, deactivated liners with wool (if using splitless) placed low to wipe the needle.

-

-

Column Trimming (The "Gold Standard" Fix):

-

Active sites accumulate at the front of the column (the first 10-15 cm).

-

Action: Trim 15-20 cm from the inlet end of the column.

-

Verification: Re-inject a test mix. If tailing persists, the activity may be in the MS source.

-

-

Source Cleaning:

-

Brominated compounds can leave conductive deposits on the repeller/ion volume.

-

Clean the source abrasively (aluminum oxide powder) followed by thorough solvent sonication.

-

Visualizing the Method Optimization Workflow:

Figure 2: Recommended sequential workflow for establishing a robust HBB method.

References

-

de Boer, J. (1999).[1] "sensitivity and selectivity of electron-capture negative ion mass spectrometry for the analysis of polybrominated biphenyls." Journal of Chromatography A.

-

Agilent Technologies. (2015). "Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B." Application Note.

-

Covaci, A., et al. (2003). "Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review." Environment International.

-

Stapleton, H. M., et al. (2006). "Measurement of polybrominated diphenyl ethers on hand wipes: Estimating exposure from hand-to-mouth contact." Environmental Science & Technology. (Demonstrates ECNI sensitivity).

-

Thermo Fisher Scientific. "GC Column Selection Guide for Persistent Organic Pollutants." Technical Guide.

Sources

overcoming matrix effects in 2,2',4,4',6,6'-Hexabromobiphenyl analysis

Topic: Overcoming Matrix Effects in 2,2',4,4',6,6'-Hexabromobiphenyl (BB-155) Analysis Role: Senior Application Scientist Status: Operational

Executive Summary

You are encountering challenges with BB-155 (this compound) . Unlike planar PBBs, BB-155 is fully ortho-substituted, creating significant steric hindrance that influences both its chromatographic behavior and its susceptibility to thermal degradation.

In biological and environmental matrices (serum, adipose, sediment), "matrix effects" in Gas Chromatography-Mass Spectrometry (GC-MS) rarely manifest as simple ionization suppression (as in LC-MS). Instead, they appear as active site adsorption , enhancement (matrix-induced chromatographic response) , or isobaric interference .

This guide provides a self-validating workflow to eliminate these artifacts using Isotope Dilution Mass Spectrometry (IDMS) and rigorous cleanup protocols.

Module 1: Diagnostic Protocols

How do I confirm if my poor recovery is due to matrix effects?

Before altering instrument parameters, quantify the Matrix Effect (ME%) to distinguish between extraction loss and instrumental suppression.

Experiment: The Post-Extraction Spike

-

Extract a "blank" matrix sample (e.g., bovine serum or clean soil) using your standard protocol.

-

Spike the final extract with native BB-155 at your target concentration (e.g., 50 ng/mL).

-

Prepare a solvent standard (nonane or isooctane) at the exact same concentration.

-

Analyze both via GC-MS.

Calculation:

| Result | Diagnosis | Action Plan |

| -20% to +20% | Zone of Control | Method is robust. Proceed to validation. |

| < -20% | Suppression/Adsorption | Active sites in liner/column. Matrix is coating the inlet. See Module 3. |

| > +20% | Enhancement | "Matrix Priming" effect. Analytes are protected by matrix from active sites, while standards are lost. See Module 4. |

Module 2: Sample Preparation (The First Line of Defense)

Eliminating lipids is not optional; it is the primary mechanism of error reduction.

BB-155 is highly lipophilic (

Protocol: Acidified Silica Cleanup

Reagents: Silica Gel (activated at 130°C), Sulfuric Acid (conc.), Hexane.

-

Acid Silica Prep: Mix Silica Gel and

(2:1 w/w) until free-flowing. -

Column Packing:

-

Bottom: Glass wool + 1g Sodium Sulfate (drying).

-

Middle: 4g Acidified Silica (oxidizes lipids).

-

Top: 1g Activated Silica (protects acid layer).

-

-

Elution: Load extract (in hexane). Elute with 15 mL Hexane.

-

Note: BB-155 elutes in the non-polar fraction. Lipids are retained/charred on the acid layer.

-

Workflow Visualization

The following diagram illustrates the decision logic for cleanup based on matrix complexity.

Figure 1: Step-wise cleanup strategy. High-lipid matrices require GPC prior to Acid Silica to prevent column saturation.

Module 3: Instrumental Mitigation

Optimizing the GC-MS interface to handle halogenated burdens.

Issue: PBBs are prone to thermal degradation and adsorption on "active sites" (exposed silanols) in the GC liner and column head.

Troubleshooting Guide: GC-MS Parameters

| Component | Recommendation | Technical Rationale |

| Inlet Liner | Splitless with Single Taper & Wool (Deactivated) | The wool increases surface area for vaporization but must be ultra-inert to prevent adsorption of BB-155. |

| Column | DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.10µm film) | A thinner film (0.10µm) reduces retention time, minimizing thermal exposure. Shorter columns (15m) prevent debromination.[1] |

| Injection Temp | 280°C (Pulsed Splitless) | Use a pressure pulse (e.g., 25 psi for 0.75 min) to sweep the heavy BB-155 onto the column quickly, reducing residence time in the hot inlet. |

| Ion Source | 300°C - 320°C | High source temperatures prevent condensation of high-boiling matrix components that cause signal suppression. |

Critical Warning: Debromination

If you observe peaks for PBB-101 (Pentabromobiphenyl) or PBB-52 (Tetrabromobiphenyl) but did not spike them, your inlet is too hot or dirty. BB-155 thermally degrades into these lower congeners.

-

Fix: Trim 10cm from the column head and replace the liner.

Module 4: Quantification Strategy (The Gold Standard)

External calibration is obsolete for trace PBB analysis.

You must use Isotope Dilution Mass Spectrometry (IDMS) . This technique uses a

Why IDMS Works

Since the

The IDMS Protocol

-

Spike: Add 5 ng of

-2,2',4,4',6,6'-Hexabromobiphenyl (available from Cambridge Isotope Labs or Wellington Labs) to the raw sample. -

Equilibrate: Allow 12-24 hours for the isotope to bind to the matrix.

-

Extract & Clean: Proceed with Module 2.

-

Quantify: Use the Relative Response Factor (RRF).

Mass Transitions (GC-MS/MS or HRMS)

For Triple Quadrupole (GC-MS/MS) or High-Resolution MS (EPA Method 1614A adaptation):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |

| Native BB-155 | 627.6 (M+) | 467.8 (M-2Br)+ | Quantifier |

| Native BB-155 | 629.6 (M+2) | 469.8 (M-2Br+2)+ | Qualifier |

| 639.6 | 479.8 | Internal Standard |

Note: In Electron Capture Negative Ionization (ECNI), monitor bromine ions (m/z 79 and 81) for sensitivity, but specificity is lower than EI/IDMS.

References

-

U.S. EPA. (2010).[2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] U.S. Environmental Protection Agency, Office of Water.[2][3] Link[2]

-

Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology. (Demonstrates thermal/metabolic debromination mechanisms relevant to highly brominated congeners). Link

-

Cambridge Isotope Laboratories. (2024).[4] Isotope Dilution Mass Spectrometry (IDMS) Technical Guide. (Standard source for 13C-PBB standards).[4] Link

-

Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers and polychlorinated biphenyls in human adipose tissue by large-volume injection-narrow-bore capillary gas chromatography/electron impact low-resolution mass spectrometry. Analytical Chemistry.[4][5][6][7][8][9][10][11] (Validation of cleanup methods for lipophilic matrices). Link

Sources

- 1. agilent.com [agilent.com]

- 2. epa.gov [epa.gov]

- 3. NEMI Method Summary - 1614 [nemi.gov]

- 4. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.co.uk [shimadzu.co.uk]

- 6. agilent.com [agilent.com]

- 7. fms-inc.com [fms-inc.com]

- 8. cdc.gov [cdc.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. chromatographytoday.com [chromatographytoday.com]

optimizing extraction efficiency of 2,2',4,4',6,6'-Hexabromobiphenyl from soil